molecular formula C11H15NO2 B11904905 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol CAS No. 1082268-42-5

1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11904905
CAS No.: 1082268-42-5
M. Wt: 193.24 g/mol
InChI Key: JNFMYKXVVSETJS-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol is a compound of significant interest in the field of organic chemistry. This compound features a unique structure that includes an aminomethyl group, a methoxy group, and a dihydroindenol framework. Its distinct chemical properties make it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol typically involves multi-step organic reactions. One common method includes the Mannich reaction, where an aldehyde, an amine, and a methoxy-substituted aromatic compound react to form the desired product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Catalysts such as palladium or nickel may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indenes, alcohols, and amines, which can be further utilized in synthetic chemistry .

Scientific Research Applications

1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate pathways involved in cellular processes, making the compound valuable for studying biochemical mechanisms .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-4-methoxy-2,3-dihydro-1H-inden-1-ol stands out due to its combination of functional groups, which provide a unique set of chemical properties. This makes it particularly useful in synthetic chemistry and various research applications, offering versatility that similar compounds may lack .

Properties

CAS No.

1082268-42-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(aminomethyl)-4-methoxy-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H15NO2/c1-14-10-4-2-3-9-8(10)5-6-11(9,13)7-12/h2-4,13H,5-7,12H2,1H3

InChI Key

JNFMYKXVVSETJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC2(CN)O

Origin of Product

United States

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